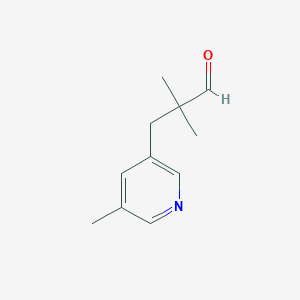
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is an organic compound with the molecular formula C₁₁H₁₅NO. It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanal group at the 3-position, which is further substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(3-pyridyl)propanal: Lacks the methyl group on the pyridine ring.
2,2-Dimethyl-3-(4-methylpyridin-3-yl)propanal: Methyl group is at the 4-position instead of the 5-position.
Uniqueness: 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(5-methylpyridin-3-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-4-10(7-12-6-9)5-11(2,3)8-13/h4,6-8H,5H2,1-3H3 |
Clé InChI |
GAGGRZGTOXNHBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CC(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


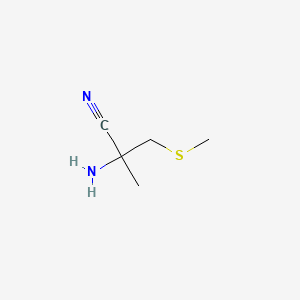
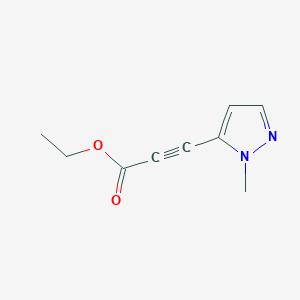
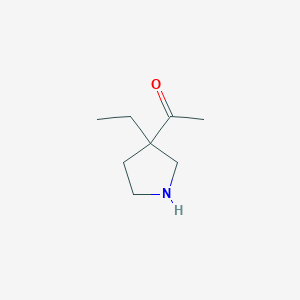
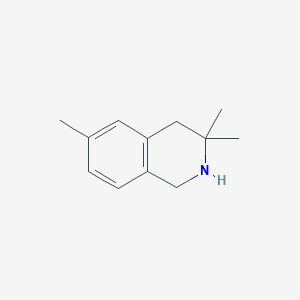

![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
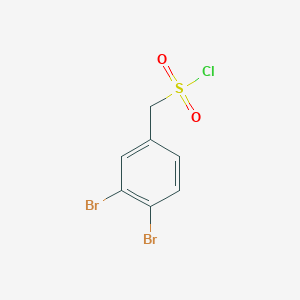
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)


